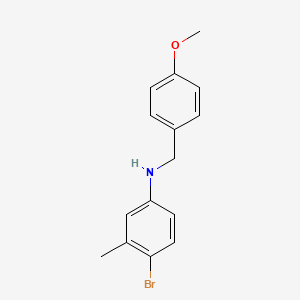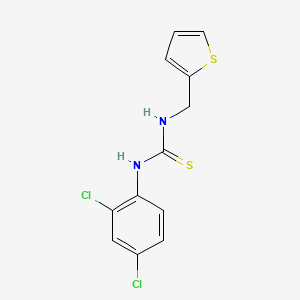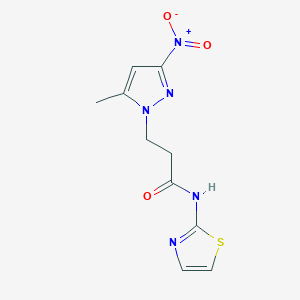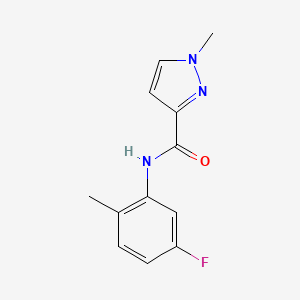
3-(2-bromophenyl)-2-cyano-N-cyclopropylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromophenyl)-2-cyano-N-cyclopropylacrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of acrylamides and is known for its unique properties that make it a valuable tool for studying various biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
3-(2-bromophenyl)-2-cyano-N-cyclopropylacrylamide has been used in various scientific research applications. It has been studied for its potential as a tool to study the regulation of ion channels in cells. The compound has also been used to investigate the role of protein kinases in various cellular processes. Furthermore, 3-(2-bromophenyl)-2-cyano-N-cyclopropylacrylamide has been used to study the mechanisms of action of various drugs and their interactions with target proteins.
Mecanismo De Acción
The mechanism of action of 3-(2-bromophenyl)-2-cyano-N-cyclopropylacrylamide involves the inhibition of protein kinases. The compound binds to the ATP-binding site of the kinase and prevents the transfer of phosphate groups to target proteins. This results in the inhibition of various cellular processes that are regulated by protein kinases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-bromophenyl)-2-cyano-N-cyclopropylacrylamide depend on the specific cellular processes that are affected by the compound. The inhibition of protein kinases can lead to the inhibition of various cellular processes such as cell cycle progression, cell migration, and cell signaling. This can have implications in various physiological processes such as cancer progression, inflammation, and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-bromophenyl)-2-cyano-N-cyclopropylacrylamide in lab experiments include its high potency and specificity for protein kinases. The compound can be used at low concentrations to achieve significant inhibition of target kinases. However, the limitations of using this compound include its potential toxicity and the need for careful optimization of reaction conditions to achieve high yields.
Direcciones Futuras
There are several future directions for research on 3-(2-bromophenyl)-2-cyano-N-cyclopropylacrylamide. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Another direction is to study the compound's interactions with other cellular proteins and its potential as a tool to study protein-protein interactions. Additionally, further research can be done to optimize the synthesis method of 3-(2-bromophenyl)-2-cyano-N-cyclopropylacrylamide and to develop new derivatives with improved properties.
Conclusion
In conclusion, 3-(2-bromophenyl)-2-cyano-N-cyclopropylacrylamide is a valuable tool for studying various biochemical and physiological processes. Its unique properties make it a potent and specific inhibitor of protein kinases, which has implications in various cellular and physiological processes. Future research on this compound can lead to the development of new therapeutic agents and the discovery of new cellular processes regulated by protein kinases.
Métodos De Síntesis
The synthesis of 3-(2-bromophenyl)-2-cyano-N-cyclopropylacrylamide involves the reaction of 2-bromobenzonitrile with cyclopropylamine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of the reaction can be optimized by varying the reaction conditions such as temperature, pressure, and catalyst concentration.
Propiedades
IUPAC Name |
(E)-3-(2-bromophenyl)-2-cyano-N-cyclopropylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-12-4-2-1-3-9(12)7-10(8-15)13(17)16-11-5-6-11/h1-4,7,11H,5-6H2,(H,16,17)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUAXTGLQIMMTR-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=CC=CC=C2Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C(=C/C2=CC=CC=C2Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826022 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B5747922.png)
![1-[(4-bromophenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5747938.png)



![5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine](/img/structure/B5747960.png)
![7-methyl-5-phenyl-2-(1-piperidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5747965.png)
![2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5747970.png)

![N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5747986.png)
![5'-bromo-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5747997.png)
![6-ethyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5747998.png)

![N-[(cyclohexylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5748010.png)